
5-Fluoro-2,3-dimethylpyridine
Overview
Description
5-Fluoro-2,3-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and methyl groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their non-fluorinated counterparts, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylpyridine using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Another method involves the direct fluorination of 2,3-dimethylpyridine using elemental fluorine gas. This reaction requires careful control of temperature and pressure to avoid over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Fluoro-2,3-dimethylpyridine serves as a critical building block in the synthesis of various pharmaceutical compounds. Its derivatives exhibit significant biological activities, making them potential candidates for drug development.
- Anticancer Agents : Research indicates that derivatives of this compound can be synthesized into compounds with anticancer properties. For instance, the synthesis of 5-fluorooxindole from 5-fluoro-2-nitrophenyl derivatives has been reported to yield compounds effective against cancer cells .
- Anti-inflammatory and Analgesic Agents : The compound has also been utilized in the synthesis of anti-inflammatory and analgesic agents. The preparation of 5-fluorooxindole, which is derived from this compound, has shown promising results in preclinical studies .
Agricultural Applications
The compound is being explored for its potential use as a fungicide. Research has indicated that 5-fluoro pyrimidine derivatives can provide effective protection against various agricultural fungi.
- Fungicidal Properties : The use of 5-fluoro pyrimidines as fungicides has been documented, indicating their effectiveness against ascomycetes and basidiomycetes . This opens avenues for developing safer and more efficient agricultural chemicals.
Material Science Applications
In addition to its biological applications, this compound is being investigated for its utility in material sciences.
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength due to the presence of fluorine atoms, which are known to improve material properties.
Synthesis and Methodology
The synthesis of this compound and its derivatives involves various methodologies that enhance yield and purity.
Synthesis Method | Description | Yield |
---|---|---|
Cyclization Process | Involves cyclizing precursors under reductive conditions to form desired pyridine derivatives | High |
Use of Intermediates | Employing intermediates like 2-(5-fluoro-2-nitrophenyl)malonic acid diester for efficient synthesis | Moderate to High |
Case Studies
- Synthesis of Anticancer Compounds : A study focused on synthesizing 5-fluorooxindole from 5-fluoro-2-nitrophenyl derivatives demonstrated effective anticancer activity in vitro against specific cancer cell lines .
- Fungicide Development : Another research initiative highlighted the potential of 5-fluoro pyrimidine derivatives as novel fungicides, showcasing their effectiveness in controlling fungal infections in crops .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethylpyridine is largely dependent on its application. In medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to its molecular targets by forming strong interactions with proteins or enzymes. The presence of the fluorine atom can also increase the metabolic stability of the compound, prolonging its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the fluorine atom, resulting in different reactivity and biological properties.
5-Fluoro-2-methylpyridine: Contains only one methyl group, which can affect its chemical behavior and applications.
2-Fluoro-3-methylpyridine: The position of the fluorine and methyl groups can lead to different reactivity and selectivity in chemical reactions.
Uniqueness
5-Fluoro-2,3-dimethylpyridine is unique due to the combined presence of fluorine and two methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications .
Biological Activity
5-Fluoro-2,3-dimethylpyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_7H_8FN
- Molecular Weight : 141.14 g/mol
- CAS Number : 113209-99-7
The presence of a fluorine atom in the pyridine ring enhances the compound's binding affinity to biological targets, influencing its pharmacokinetic properties and metabolic stability .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Binding : The fluorine atom can form strong interactions with proteins or enzymes, enhancing binding affinity and potentially leading to increased efficacy in therapeutic applications.
- Bioisosterism : The compound acts as a bioisostere for hydrogen or hydroxyl groups, which can improve the pharmacological properties of drug candidates.
- Inhibition Mechanisms : Research indicates that compounds containing fluorinated moieties can inhibit key enzymes involved in nucleic acid synthesis, such as thymidylate synthase (TS), which is crucial for DNA replication .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- L1210 Mouse Leukemia Cells : In vitro assays demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide synthesis pathways .
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2,3-Dimethylpyridine | Lacks fluorine; different reactivity | Lower binding affinity and metabolic stability |
5-Fluoro-2-methylpyridine | Contains one methyl group | Altered chemical behavior; reduced efficacy |
2-Fluoro-3-methylpyridine | Different position of fluorine | Varying selectivity in biological applications |
This compound stands out due to its combination of fluorine and two methyl groups, which imparts distinct electronic and steric properties beneficial for various chemical transformations and biological interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-2,3-dimethylpyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis often involves functionalization of pyridine precursors. For example:
- C–H Bond Activation : Adapting methods from related dimethylpyridines, ketoximes (e.g., 3-methyl-3-butene-2-one oxime) can react with alkynes under Pd catalysis to form substituted pyridines. This approach may require fluorinated precursors or post-synthetic fluorination .
- Fluorination Strategies : Chloro or bromo groups in pyridine intermediates (e.g., 5-chloro-2,3-dimethylpyridine) can be replaced via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (DMF, DMSO) at 120–150°C .
Key Optimization Parameters :
- Catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%)
- Temperature control (80–150°C depending on reagent stability)
- Solvent selection (toluene/EtOH for coupling; DMF for fluorination)
Example Reaction Table :
Step | Reagents/Conditions | Target Intermediate | Yield |
---|---|---|---|
1 | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 90°C | 2,3-dimethylpyridine core | 60–70% |
2 | KF, DMF, 130°C | Fluorination at position 5 | 45–55% |
Q. How is this compound characterized, and what analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases. For example, methyl groups in 2,3-dimethylpyridines resonate at δ 2.1–2.5 ppm, while fluorine substituents deshield adjacent protons .
- ¹⁹F NMR : Confirms fluorine incorporation (δ -110 to -150 ppm for aromatic-F) .
- HRMS : Validates molecular formula (e.g., C₇H₇FN₂ requires m/z 138.0661).
- X-ray Crystallography : Resolves regiochemistry and steric effects of methyl/fluoro groups .
Advanced Research Questions
Q. How does fluorine substitution influence the electronic and steric properties of this compound in catalytic applications?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing reactivity in NAS or cross-coupling. Computational studies (DFT) can map Fukui indices to predict reactive sites .
- Steric Effects : Methyl groups at 2,3-positions hinder ortho-substitution, directing reactions to para/fluoro-adjacent positions. Kinetic studies (e.g., competition experiments with non-fluorinated analogs) quantify steric contributions .
Case Study : Fluorinated pyridines show 2–3× faster Suzuki-Miyaura coupling rates vs. non-fluorinated analogs due to increased electrophilicity .
Q. What strategies address regioselective functionalization challenges in this compound?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., -B(OH)₂, -SiMe₃) to steer lithiation or Pd-catalyzed coupling to specific positions. For example, trimethylsilyl groups at C-4 enable selective C-6 functionalization .
- Protecting Groups : Temporary protection of fluorine (e.g., as a boronate ester) allows sequential modification of methyl groups .
Example Workflow :
- Install -Bpin at C-4 via Miyaura borylation.
- Perform cross-coupling at C-3.
- Deprotect and functionalize fluorine site .
Q. How can this compound be utilized in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisostere Design : Fluorine mimics hydroxyl groups in hydrogen-bonding interactions, improving metabolic stability. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays (e.g., kinase inhibitors) .
- SAR Table :
Q. Data Contradictions and Resolution
- Fluorination Yield Variability : reports 45–55% yields for fluorination, while notes higher yields (60–70%) for core synthesis. Resolution: Fluorination efficiency depends on leaving group quality (Cl > Br) and solvent purity.
- Regioselectivity Conflicts : Some studies suggest C-4 reactivity, others favor C-6. Resolution: Steric maps from molecular modeling reconcile these outcomes .
Properties
IUPAC Name |
5-fluoro-2,3-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAJZTOMBKYNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663846 | |
Record name | 5-Fluoro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-99-7 | |
Record name | 5-Fluoro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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